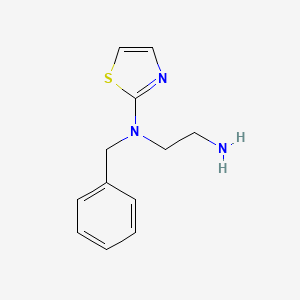![molecular formula C13H16ClNO4S B7576315 2-[1-(3-Chlorophenyl)sulfonylpiperidin-2-yl]acetic acid](/img/structure/B7576315.png)
2-[1-(3-Chlorophenyl)sulfonylpiperidin-2-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(3-Chlorophenyl)sulfonylpiperidin-2-yl]acetic acid, also known as CPSPA, is a compound that has been extensively studied for its potential use as a tool in scientific research. This compound is a derivative of piperidine and has been shown to have a variety of biochemical and physiological effects.
Mécanisme D'action
2-[1-(3-Chlorophenyl)sulfonylpiperidin-2-yl]acetic acid acts as a competitive antagonist of the GluN2B subunit of the NMDA receptor. This means that it binds to the receptor at the same site as the endogenous ligand, but does not activate the receptor. By selectively inhibiting the function of the GluN2B subunit, 2-[1-(3-Chlorophenyl)sulfonylpiperidin-2-yl]acetic acid can be used to study the role of this receptor in various physiological processes.
Biochemical and Physiological Effects:
2-[1-(3-Chlorophenyl)sulfonylpiperidin-2-yl]acetic acid has been shown to have a variety of biochemical and physiological effects. In addition to its ability to selectively inhibit the GluN2B subunit of the NMDA receptor, 2-[1-(3-Chlorophenyl)sulfonylpiperidin-2-yl]acetic acid has also been shown to modulate the activity of other receptors, including the AMPA receptor and the GABA receptor. These effects have been implicated in various physiological processes, including learning and memory, pain perception, and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[1-(3-Chlorophenyl)sulfonylpiperidin-2-yl]acetic acid in lab experiments is its selectivity for the GluN2B subunit of the NMDA receptor. This allows researchers to study the specific role of this receptor in various physiological processes. However, one limitation of using 2-[1-(3-Chlorophenyl)sulfonylpiperidin-2-yl]acetic acid is its potential off-target effects on other receptors. Additionally, the use of 2-[1-(3-Chlorophenyl)sulfonylpiperidin-2-yl]acetic acid in animal models can be complicated by its poor solubility in water.
Orientations Futures
There are several future directions for research on 2-[1-(3-Chlorophenyl)sulfonylpiperidin-2-yl]acetic acid. One area of interest is the development of more selective GluN2B antagonists that can be used to study the role of this receptor in various neurological disorders. Another area of interest is the use of 2-[1-(3-Chlorophenyl)sulfonylpiperidin-2-yl]acetic acid in combination with other compounds to study the interactions between different receptors in the brain. Additionally, the development of more water-soluble forms of 2-[1-(3-Chlorophenyl)sulfonylpiperidin-2-yl]acetic acid could facilitate its use in animal models.
Méthodes De Synthèse
The synthesis of 2-[1-(3-Chlorophenyl)sulfonylpiperidin-2-yl]acetic acid involves the reaction of 3-chlorobenzenesulfonyl chloride and piperidine in the presence of a base. This reaction results in the formation of 2-[1-(3-Chlorophenyl)sulfonylpiperidin-2-yl]acetic acid as a white solid. The purity of the compound can be increased by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
2-[1-(3-Chlorophenyl)sulfonylpiperidin-2-yl]acetic acid has been used in scientific research as a tool to study the function of certain receptors in the brain. Specifically, 2-[1-(3-Chlorophenyl)sulfonylpiperidin-2-yl]acetic acid has been shown to selectively inhibit the function of the GluN2B subunit of the NMDA receptor. This receptor is involved in a variety of physiological processes, including learning and memory, and has been implicated in various neurological disorders.
Propriétés
IUPAC Name |
2-[1-(3-chlorophenyl)sulfonylpiperidin-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4S/c14-10-4-3-6-12(8-10)20(18,19)15-7-2-1-5-11(15)9-13(16)17/h3-4,6,8,11H,1-2,5,7,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMTZYPYQPFQOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)O)S(=O)(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(3-Chlorophenyl)sulfonylpiperidin-2-yl]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,6-Dichlorophenyl)sulfonyl-propylamino]acetic acid](/img/structure/B7576234.png)
![2-[(2-Chloro-4-fluorophenyl)sulfonyl-propylamino]acetic acid](/img/structure/B7576238.png)
![2-[(3-Fluoro-4-methoxyphenyl)sulfonyl-propylamino]acetic acid](/img/structure/B7576247.png)
![2-[(3-Methyl-5-propan-2-yl-1,2-oxazole-4-carbonyl)-propylamino]acetic acid](/img/structure/B7576252.png)
![3-[(2,6-Difluorobenzoyl)-ethylamino]propanoic acid](/img/structure/B7576255.png)
![3-[(2,5-Difluorobenzoyl)-ethylamino]propanoic acid](/img/structure/B7576256.png)
![2-[(3-Ethyl-5-methyl-1,2-oxazole-4-carbonyl)-propylamino]acetic acid](/img/structure/B7576268.png)
![3-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-ethylamino]propanoic acid](/img/structure/B7576276.png)
![3-[Ethyl-(3-methylbenzoyl)amino]propanoic acid](/img/structure/B7576285.png)
![3-[Ethyl-(4-methylsulfonylphenyl)sulfonylamino]propanoic acid](/img/structure/B7576295.png)
![2-[1-(2,5-Dimethylphenyl)sulfonylpiperidin-2-yl]acetic acid](/img/structure/B7576302.png)
![2-[1-(4-Methoxyphenyl)sulfonylpiperidin-2-yl]acetic acid](/img/structure/B7576316.png)

![2-[1-(1-Methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)piperidin-2-yl]acetic acid](/img/structure/B7576337.png)